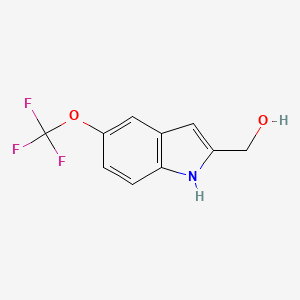
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Overview
Description
“(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .Scientific Research Applications
1. Synthesis of Trifluoromethylated Alkaloids
Dong et al. (2014) described the use of α-trifluoromethyl-(indol-3-yl)methanols, which are closely related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol, in the synthesis of cyclopenta[b]indole alkaloids. This process involved a [3+2] cycloaddition, highlighting the compound's role in constructing complex alkaloid structures (Dong, Pan, Xu, & Liu, 2014).
2. Development of Antimicrobial Agents
Nagarapu and Pingili (2014) synthesized various oxadiazoles derivatives using a compound similar to this compound. These derivatives demonstrated potential antibacterial and antifungal activities, indicating its use in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
3. Antibacterial and Anti-enzymatic Potentials
Rubab et al. (2017) worked on derivatives of 2-(1H-Indol-3-yl)acetohydrazide, which is structurally related to this compound. Their findings revealed moderate antibacterial activities and anti-enzymatic potentials against various enzymes, suggesting its relevance in therapeutic agent development (Rubab et al., 2017).
4. Catalysis in Synthesis Reactions
Boron trifluoride supported on nano-SiO2, as demonstrated by Saffar-Teluri (2014), was used as a catalyst in the synthesis of bis(indolyl)methanes and oxindole derivatives from indoles. This indicates that compounds structurally similar to this compound can be integral in catalytic processes for synthesizing various organic compounds (Saffar-Teluri, 2014).
5. Synthesis of Biologically Active Indole Derivatives
Kaur et al. (2020) synthesized 3-hydroxy-3-(5-(trifluoromethoxy)-1H-indol-3-yl)indolin-2-one using a compound structurally related to this compound. This highlights the compound's role in the synthesis of bioactive indole derivatives under environmentally benign conditions (Kaur, Kumar, Saroch, Gupta, & Banerjee, 2020).
Properties
IUPAC Name |
[5-(trifluoromethoxy)-1H-indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-4,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZVSLBYBRPEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with PAR4 and what are the downstream effects of this interaction?
A: While the exact binding mechanism is not fully elucidated in the provided abstract [], these compounds act as antagonists of PAR4. This means they bind to the receptor but do not activate it, effectively blocking the binding and subsequent activation by natural agonists like thrombin. [] PAR4 is a key player in platelet aggregation and inflammation, thus inhibiting its activity can have therapeutic benefits in related conditions.
Q2: What is the impact of structural modifications on the activity and selectivity of these compounds towards PAR4?
A: The research specifically investigates a series of (1-benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol derivatives. [] While the abstract doesn't delve into specific structure-activity relationships, it highlights that modifications within this series led to the identification of compounds with nanomolar potency and high selectivity for PAR4 over the closely related PAR1 receptor. [] This suggests that systematic modifications of the core structure are crucial for optimizing both potency and selectivity for the desired target.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


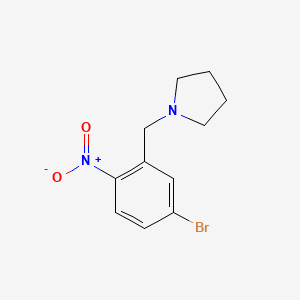
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)
![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1415984.png)
![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)
![4-(3-Bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415987.png)
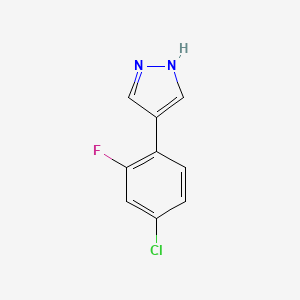
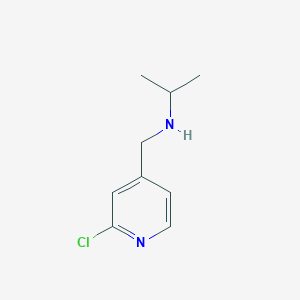
![4-(2-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415990.png)
![4-(2-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415991.png)
![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)
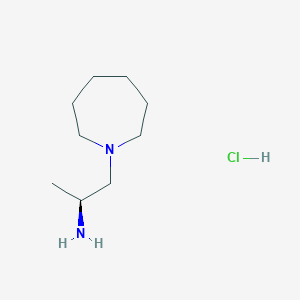

amine](/img/structure/B1415999.png)
